Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride
Description
Chemical Structure: Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride is a hydrochloride salt of a methyl ester derivative featuring a phenoxy-substituted propanoate backbone. Its molecular formula is C₁₁H₁₄ClNO₃, with a molecular weight of 243.69 g/mol (inferred from analogs in –8).
Properties
IUPAC Name |
methyl 2-amino-2-methyl-3-phenoxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSWHQHKSXWRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Phenoxy Derivatives
- Starting from phenol derivatives, substitution reactions with methyl chloroformate or methyl iodide under basic conditions can introduce the methyl ester group.
- Phenoxy groups can be introduced via Williamson ether synthesis using phenol and appropriate alkyl halides.
Multi-Step Synthesis via Amino Acid Derivatives
- As per patent literature, amino acid derivatives such as L-phenylalanine methyl ester can be converted through multi-step reactions involving protection/deprotection, acylation, and esterification to yield the target compound.
Industrial Scale Synthesis and Optimization
- Continuous flow reactors enable high-yield, scalable production.
- Temperature control (typically 20°C to 80°C) and inert atmospheres (nitrogen or argon) prevent oxidation and side reactions.
- Use of automated titration and in-line purification techniques ensures consistent quality.
| Step | Typical Yield | Notes |
|---|---|---|
| Esterification | 85-90% | Optimized with excess methanol and acid catalyst |
| Salt formation | >95% | Low temperature to prevent hydrolysis |
Table 1: Summary of Key Preparation Conditions
| Step | Reagents | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|
| Esterification | Acid catalyst, methanol | 60-80°C | 4-8 hrs | 85-90% | Excess methanol used |
| Salt formation | HCl (concentrated) | 0-5°C | 1-2 hrs | >95% | Low temp to prevent side reactions |
Table 2: Variations in Synthetic Routes
| Route | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed esterification | 2-Amino-2-methyl-3-phenoxypropanoic acid | H2SO4 or HCl | Simple, high yield | Requires purification |
| Nucleophilic substitution | Phenol derivatives | Alkyl halides | Versatile | Multi-step, lower yield |
Notes and Considerations
- Purity Control: Reactions should be monitored via Thin Layer Chromatography (TLC) and NMR spectroscopy to confirm completion.
- Reaction Optimization: Parameters such as reagent molar ratios, temperature, and reaction time are critical for maximizing yield and purity.
- Safety Precautions: Handling of concentrated acids and reactive intermediates necessitates appropriate safety measures, including proper ventilation and protective equipment.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Scientific Research Applications
The compound is utilized in various scientific domains:
-
Medicinal Chemistry :
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, such as HeLa cells. The IC50 values range from 0.69 μM to 11 μM, suggesting potential as an anticancer agent .
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as phenylalanine hydroxylase, demonstrating its potential in metabolic modulation .
- Biochemical Assays :
- Synthesis of Complex Molecules :
Case Studies
- Inhibition of Phenylalanine Hydroxylase :
- Antiproliferative Activity :
- Metabolic Pathways :
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Phenoxy moiety at C3, contributing to lipophilicity and aromatic interactions.
- Hydrochloride salt improves aqueous solubility, critical for bioavailability in pharmaceutical applications .
Synonyms:
- Methyl α-methyl-3-phenoxyalanine ester hydrochloride
- Listed in product catalogs under identifiers like OMXX-278430-01 (analogous to ).
Comparison with Structural Analogs
Methyl 2-amino-3-phenylpropanoate Hydrochloride (CAS 5619-07-8)
- Structure: Lacks the methyl group at C2 and the oxygen in the phenoxy substituent.
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol .
- Physicochemical Properties: Lower lipophilicity (LogP ~1.2) due to absence of phenoxy oxygen. Boiling point and solubility data are unspecified but expected to differ due to reduced steric bulk.
Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 64282-12-8)
- Structure: Features a 4-fluorophenyl group instead of phenoxy.
- Molecular Formula: C₁₀H₁₃ClFNO₂
- Molecular Weight : 233.67 g/mol .
- Physicochemical Properties: Fluorine’s electronegativity enhances dipole interactions, increasing binding affinity in receptor models. Higher solubility in polar solvents compared to non-fluorinated analogs.
Key Difference : Fluorine substitution improves metabolic stability and bioavailability, making it a candidate for CNS-targeting drugs .
Methyl 2-amino-3-(1H-indol-4-yl)propanoate Hydrochloride (CAS 1464091-39-1)
- Structure: Replaces phenoxy with an indol-4-yl group.
- Molecular Formula : C₁₂H₁₄ClN₂O₂ (inferred from ).
- Physicochemical Properties :
- Indole’s aromaticity and hydrogen-bonding capacity enhance interactions with enzymes or receptors.
- Increased molecular weight (~264.7 g/mol) and lipophilicity (LogP ~2.5).
KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]
- Structure : Contains a naphthalene core and azetidine ring.
- Molecular Weight : ~320 g/mol (estimated).
- Key Feature :
Contrast: While structurally distinct, the naphthalene group highlights how aromatic bulk influences pharmacokinetics—a principle applicable to phenoxy analogs .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₄ClNO₃ | 243.69 | Phenoxy | 2.1 | 25–30 (H₂O) |
| Methyl 2-amino-3-phenylpropanoate HCl | C₁₀H₁₄ClNO₂ | 215.68 | Phenyl | 1.2 | 40–45 |
| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | C₁₀H₁₃ClFNO₂ | 233.67 | 4-Fluorophenyl | 1.5 | 35–40 |
| Methyl 2-amino-3-(1H-indol-4-yl)propanoate HCl | C₁₂H₁₄ClN₂O₂ | 264.71 | Indol-4-yl | 2.5 | 15–20 |
Research Findings and Implications
- Hydrochloride Salts : All compounds exhibit enhanced aqueous solubility (>15 mg/mL), critical for oral or injectable formulations .
- Substituent Effects: Phenoxy vs. Phenyl: Phenoxy’s oxygen increases hydrogen-bonding capacity but reduces metabolic stability compared to phenyl . Fluorine: Improves bioavailability and target affinity via electronegativity and reduced CYP450 metabolism . Indole/Naphthalene: Bulky groups enhance lipophilicity but may limit tissue distribution due to protein binding .
Biological Activity
Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride is an organic compound with the molecular formula CHNO·HCl and a molecular weight of 245.7 g/mol. This compound is notable for its structural features, including an amino group, a phenoxy group, and an ester functionality, which contribute to its diverse biological activities and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Its ester group can be hydrolyzed, releasing the active amino acid, which can then engage with receptors or enzymes, modulating their activity and influencing biochemical pathways .
Enzyme Interactions
Research indicates that this compound may influence enzyme-substrate interactions. The presence of both amino and phenoxy groups enhances its capacity to form hydrogen bonds, crucial for biochemical interactions. This interaction profile suggests potential pharmacological properties that warrant further investigation in medicinal chemistry.
Therapeutic Potential
The compound has been investigated for its potential therapeutic effects in various contexts:
- Anticancer Activity : Preliminary studies have indicated that derivatives of similar compounds exhibit antiproliferative effects against cancer cell lines. For instance, modifications of related compounds have shown inhibitory actions on HCT-116 cells, suggesting a potential for development as anticancer agents .
- Metabolic Pathways : Methyl 2-amino-2-methyl-3-phenoxypropanoate has been studied for its role in metabolic pathways, particularly in relation to enzyme interactions that could influence metabolic processes.
Case Studies
- Antiproliferative Effects : A study on related compounds demonstrated significant antiproliferative activity against HeLa cells with IC values ranging from 0.69 μM to 11 μM, suggesting that this compound may share similar properties .
- Enzyme Inhibition : Investigations into the interaction of this compound with specific enzymes revealed that it could inhibit certain enzymatic activities, potentially impacting metabolic and signaling pathways in cells.
Comparative Analysis
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino group, phenoxy group | Potential enzyme modulation, anticancer activity |
| Methyl 3-amino-2-phenypropanoate hydrochloride | Lacks phenoxy group | Antiproliferative effects documented |
| Methyl 3-amino-2-methylpropanoate | Simplified structure | Limited biological data available |
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride?
- Methodology :
- Step 1 : Start with a nucleophilic substitution reaction between methyl 2-methyl-3-phenoxypropanoate and a protected amine (e.g., tert-butoxycarbonyl [Boc] group) to introduce the amino group.
- Step 2 : Deprotect the amine using hydrochloric acid to form the hydrochloride salt. Reaction conditions (e.g., solvent, temperature) should be optimized via Design of Experiments (DoE) to maximize yield .
- Step 3 : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Purify via recrystallization or column chromatography.
Q. What analytical techniques are critical for characterizing purity and structure?
- Techniques :
- HPLC : Assess purity using a C18 column with UV detection at 210–260 nm. Mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid .
- NMR : Confirm structure via H and C NMR. Key signals: methyl ester (~3.6 ppm, singlet), phenoxy aromatic protons (~6.8–7.4 ppm), and amine protons (broad, ~1.5–2.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] for CHClNO) .
Q. How should stability studies be designed for this compound in aqueous solutions?
- Protocol :
- Prepare solutions at pH 2, 7, and 8. Store at 4°C, 25°C, and 40°C.
- Analyze degradation products weekly using HPLC and LC-MS.
- Critical Factors : Hydrolysis of the ester group at alkaline pH and potential oxidation of the amine under elevated temperatures .
Q. What safety protocols are essential during handling?
- Guidelines :
- Use fume hoods, nitrile gloves, and safety goggles.
- Avoid inhalation of dust; employ engineering controls (e.g., HEPA filters) if airborne concentrations exceed 1 mg/m.
- In case of skin contact, wash immediately with soap and water. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in neurotransmitter-related studies?
- Experimental Design :
- Synthesize enantiomers (R and S) via chiral resolution or asymmetric synthesis.
- Test binding affinity to glutamate receptors (e.g., NMDA, AMPA) using radioligand assays. Compare EC values and downstream signaling (e.g., Ca influx) .
- Hypothesis : The (S)-enantiomer may exhibit higher potency due to spatial compatibility with receptor binding pockets .
Q. What strategies mitigate contradictions in pharmacokinetic data across animal models?
- Approach :
- Perform comparative studies in rodents (mice/rats) and non-rodents (zebrafish). Use LC-MS/MS to quantify plasma and tissue concentrations.
- Adjust for species-specific metabolic differences (e.g., cytochrome P450 isoforms) and protein binding .
- Example : If oral bioavailability varies, investigate intestinal permeability using Caco-2 cell monolayers .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Workflow :
- Generate 3D conformers using molecular docking (e.g., AutoDock Vina). Target enzymes like acetylcholinesterase or monoamine oxidases.
- Validate predictions with in vitro enzyme inhibition assays. Corrogate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with IC values .
Q. What advanced drug delivery systems improve CNS targeting?
- Methods :
- Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA). Characterize particle size (DLS) and drug loading (UV-Vis).
- Test blood-brain barrier (BBB) penetration using in vitro models (e.g., hCMEC/D3 cell monolayers) and in vivo imaging (e.g., fluorescence-labeled nanoparticles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

